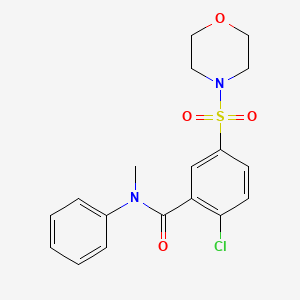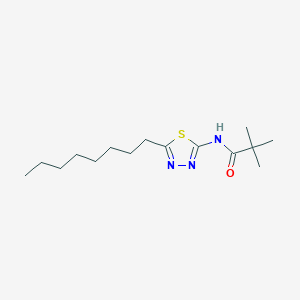![molecular formula C15H21ClN2O4S B4585475 N-(4-chlorophenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4585475.png)
N-(4-chlorophenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves chemoselective N-acylation reactions and can be highly influenced by the structural reactivity relationships of the involved sulfonamides and acylating agents. Studies on developing chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, provide insights into the synthesis strategies that could potentially apply to our target compound (Kondo et al., 2000).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as various dichlorophenyl methanesulfonamide derivatives, reveals that the conformation of the N—H bond can significantly differ based on the position and number of chloro substituents on the phenyl ring. These conformations affect the molecule's geometric parameters and its ability to form dimers and chains through N—H⋯O and C—H⋯O interactions, as observed in several crystallographic studies (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can be influenced by their ability to participate in N-acylation, as well as their reactivity towards different reagents. The synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides highlights the reactivity of such compounds under specific conditions (Sakamoto et al., 1988). This reactivity plays a crucial role in their potential chemical transformations and the formation of various derivatives.
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular conformation and intermolecular interactions. Studies on related sulfonamides have shown that hydrogen bonding and van der Waals forces significantly contribute to their packing in the solid state, influencing their physical properties (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and the ability to form complexes with other molecules, are determined by the functional groups present in the sulfonamide compounds. For instance, the presence of the methanesulfonamide group can influence the compound's ability to act as a ligand in complex formation or participate in substitution reactions (Rosen et al., 2011).
科学的研究の応用
Chemoselective N-Acylation Reagents
Research by Kondo et al. (2000) explored the development of chemoselective N-acylation reagents, specifically N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, through systematic structure-reactivity relationship studies. These reagents exhibit high chemoselectivity, hinting at the potential for N-(4-chlorophenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide to be used in similar selective synthesis processes. Read more.
Structural Analysis of Sulfonamides
Gowda, Foro, and Fuess (2007) provided detailed structural analyses of various N-phenylmethanesulfonamides, showcasing the significance of molecular conformation, bond parameters, and hydrogen bonding in understanding the biological activity and reactivity of sulfonamides. These studies lay the groundwork for analyzing the structural characteristics and biological implications of this compound. Read more.
Synthesis Methodologies
Sakamoto et al. (1988) reported on the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, demonstrating innovative approaches to heterocyclic compound synthesis. This research highlights the potential utility of sulfonamides, including this compound, in creating complex organic molecules through efficient synthetic pathways. Read more.
Biological Activity and Inhibition Studies
Research into the biological activity of sulfonamides has shown their potential as inhibitors for various enzymes. Huang et al. (2006) identified quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase, showcasing the role of sulfonamide compounds in the development of new therapeutic agents. This suggests that this compound could be explored for similar biological applications. Read more.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1-morpholin-4-yl-1-oxobutan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-14(15(19)17-8-10-22-11-9-17)18(23(2,20)21)13-6-4-12(16)5-7-13/h4-7,14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSICNFKTWCNCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)


![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4585459.png)

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide](/img/structure/B4585474.png)